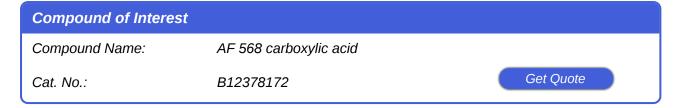


AF 568 Carboxylic Acid: A Technical Guide for Advanced Research Applications

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For Researchers, Scientists, and Drug Development Professionals

AF 568 carboxylic acid is a non-reactive fluorescent dye that serves as a versatile tool in modern biological research. Structurally identical to Alexa Fluor 568, this bright, orange-red fluorescent molecule offers exceptional photostability and a high quantum yield, making it a staple in a variety of high-sensitivity imaging applications.[1][2] Its carboxylic acid functional group provides a key handle for bioconjugation, allowing for the covalent labeling of proteins, peptides, antibodies, and other amine-containing biomolecules. This guide provides an in-depth overview of AF 568 carboxylic acid, its key properties, detailed experimental protocols, and its application in cutting-edge research techniques.

Core Properties and Quantitative Data

The robust photophysical properties of AF 568 make it an ideal choice for demanding fluorescence-based assays.[1] It exhibits consistent fluorescence across a broad pH range, a critical feature for live-cell imaging and experiments involving pH fluctuations.[1] The key quantitative parameters of **AF 568 carboxylic acid** are summarized in the table below for easy reference and comparison.



Parameter	Value	Reference
Excitation Maximum (λex)	572 nm - 579 nm	[1][3][4]
Emission Maximum (λem)	598 nm - 603 nm	[1][3][4]
Molar Extinction Coefficient (ε)	~91,000 - 94,238 cm ⁻¹ M ⁻¹	[4][5]
Fluorescence Quantum Yield (Φ)	~0.69 - 0.912	[4][5]

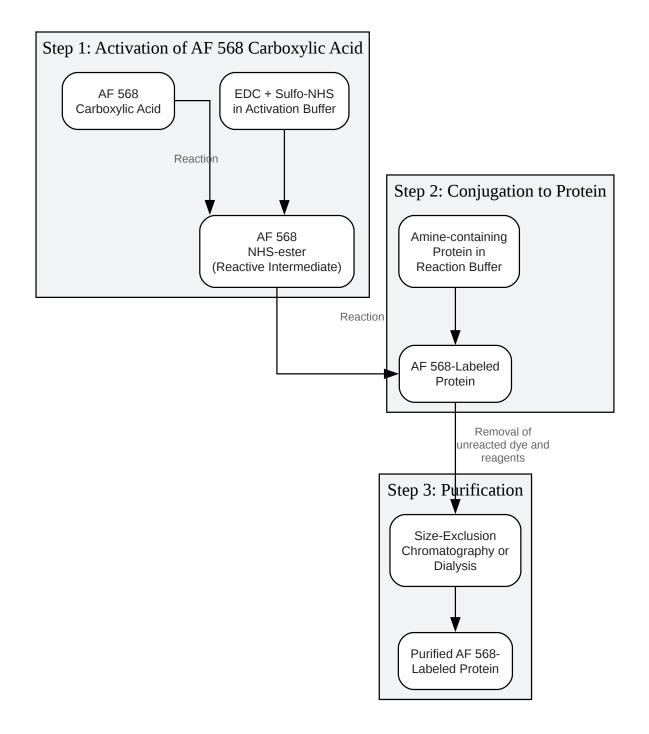
Bioconjugation: Covalently Linking AF 568 to Your Target

The carboxylic acid group of AF 568 is not directly reactive with amines on biomolecules. It must first be activated to form a more reactive species. The most common method for this is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance the efficiency and stability of the reaction.[6][7]

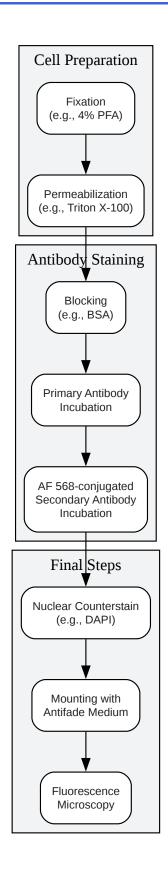
General Protein Labeling Workflow

The following diagram illustrates the general workflow for labeling a protein with **AF 568** carboxylic acid using EDC and Sulfo-NHS chemistry.









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